1-(Tert-butoxycarbonyl)piperidine-3,5-dicarboxylic acid
Overview
Description
1-(Tert-butoxycarbonyl)piperidine-3,5-dicarboxylic acid is a chemical compound with the molecular formula C12H19NO6 and a molecular weight of 273.28 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is characterized by the presence of tert-butoxycarbonyl (Boc) protecting groups on the nitrogen atom and carboxylic acid groups at the 3 and 5 positions of the piperidine ring .
Scientific Research Applications
1-(Tert-butoxycarbonyl)piperidine-3,5-dicarboxylic acid has several applications in scientific research:
Preparation Methods
One common method involves the reaction of piperidine with tert-butyl chloroformate to form the Boc-protected piperidine, followed by carboxylation using carbon dioxide and a suitable base . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
1-(Tert-butoxycarbonyl)piperidine-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the nitrogen atom.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like trifluoroacetic acid for Boc deprotection . Major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-(tert-butoxycarbonyl)piperidine-3,5-dicarboxylic acid depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of enzymes, interacting with active sites and affecting enzyme activity . The Boc group provides steric hindrance, protecting the nitrogen atom and influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
1-(Tert-butoxycarbonyl)piperidine-3,5-dicarboxylic acid can be compared with other Boc-protected piperidine derivatives, such as:
Ethyl N-Boc-piperidine-4-carboxylate: Similar in structure but with a single carboxylate group at the 4 position.
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: Contains an aryl group at the 4 position, used in targeted protein degradation.
4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid: Another aryl-substituted derivative with applications in protein degradation.
The uniqueness of this compound lies in its dual carboxylate groups, which provide additional sites for functionalization and reactivity compared to similar compounds .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3,5-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO6/c1-12(2,3)19-11(18)13-5-7(9(14)15)4-8(6-13)10(16)17/h7-8H,4-6H2,1-3H3,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VACTVXMKHNDVTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920297-39-8 | |
Record name | 1-(1,1-Dimethylethyl) 1,3,5-piperidinetricarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=920297-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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